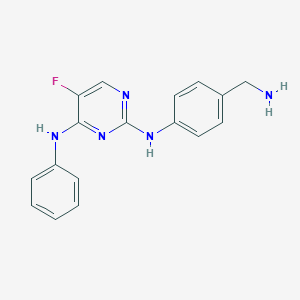

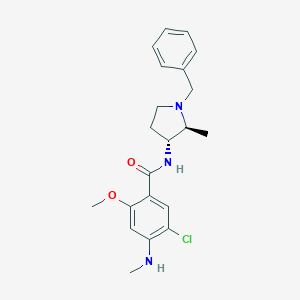

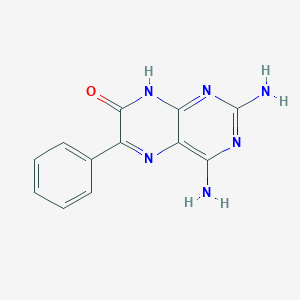

![molecular formula C18H25ClN4O B023803 trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole CAS No. 98454-50-3](/img/structure/B23803.png)

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a tetrazole derivative with a chlorobutyl and a phenylmethoxy cyclohexyl group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . The chlorobutyl group is a type of halogenated hydrocarbon, while the phenylmethoxy group suggests the presence of an ether and a phenyl group .

Molecular Structure Analysis

The tetrazole ring in the compound is aromatic due to the presence of four nitrogen atoms, which allows for delocalization of electrons. The chlorobutyl group is an alkyl chain with a chlorine atom, which is electronegative and could result in polar bonds. The phenylmethoxy cyclohexyl group contains a phenyl ring, an ether linkage, and a cyclohexyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the tetrazole ring, which can act as a nucleophile in reactions. The chlorobutyl group could undergo nucleophilic substitution reactions, and the ether group in the phenylmethoxy cyclohexyl portion could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar chlorobutyl group and the potentially polar ether group in the phenylmethoxy cyclohexyl group could impact the compound’s solubility in different solvents .科学的研究の応用

Efficient Construction of Bioactive trans-5A5B6C Spirolactones

- Application Summary : This research describes the synthesis of tricyclic spiranoid β-hydroxybutyrolactones through lactonization of the key intermediate trans-α-hydroxyindenones with malonates .

- Methods of Application : The key method involved is the lactonization of the key intermediate trans-α-hydroxyindenones with malonates .

- Results or Outcomes : All the compounds synthesized exhibited environmentally benign characteristics, moderate fungicidal, nematocidal, and anti-TMV activities .

β-Diketiminate Complexes of the First Row Transition Metals

- Application Summary : This research focuses on the use of β-diketiminate complexes of the first row transition metals as catalysts for the synthesis of small organic molecules .

- Methods of Application : The key method involved is the use of β-diketiminate complexes of the first row transition metals as catalysts .

- Results or Outcomes : The research is still ongoing, and the potential of these metal centers is being explored .

Selective Synthesis of the Resveratrol Analogue

- Application Summary : This research provides evidence that unspecific peroxygenases (UPOs) from certain basidiomycetes are able to catalyze the regioselective hydroxylation of trans-stilbene to 4,4′-dihydroxy-trans-stilbene (DHS), a resveratrol .

- Methods of Application : The key method involved is the regioselective hydroxylation of trans-stilbene to 4,4′-dihydroxy-trans-stilbene (DHS), a resveratrol .

- Results or Outcomes : The research is still ongoing, and the potential of these UPOs is being explored .

Industrial Applications of Poly-(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

- Application Summary : This research summarizes the industrial applications of poly-(3,4-ethylenedioxythiophene) (PEDT, PEDOT). The basic chemical and physical properties of PEDT are discussed to outline the fundamentals which lead to PEDT as a highly valuable electric and electronic material .

- Methods of Application : The key method involved is the use of PEDT as a highly valuable electric and electronic material .

- Results or Outcomes : The research is still ongoing, and the potential of these PEDT is being explored .

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemical substances should always be done with appropriate protective equipment and in a controlled environment. It’s also important to consider potential reactivity and toxicity based on the functional groups present .

将来の方向性

特性

IUPAC Name |

5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZLTMKDYUJXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527672 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole | |

CAS RN |

98454-50-3 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

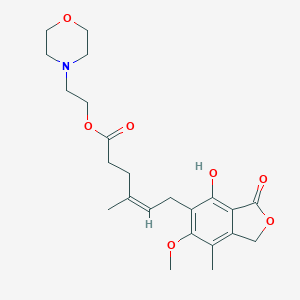

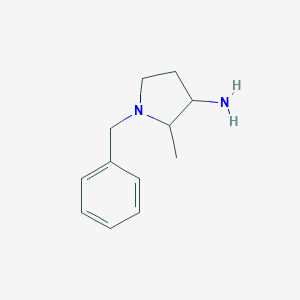

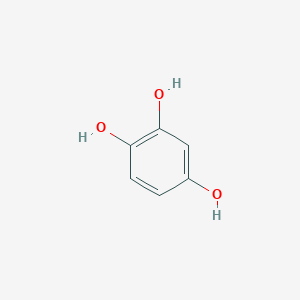

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

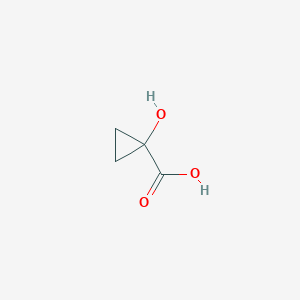

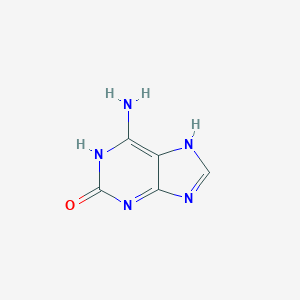

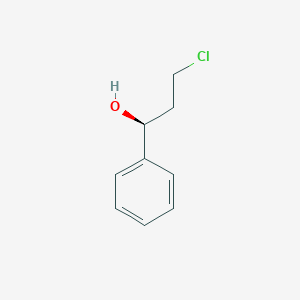

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

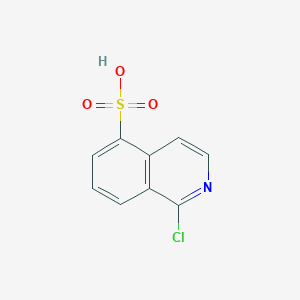

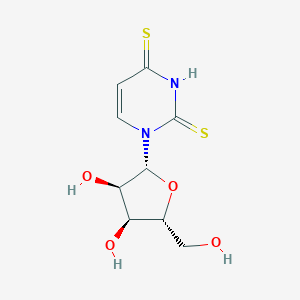

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)